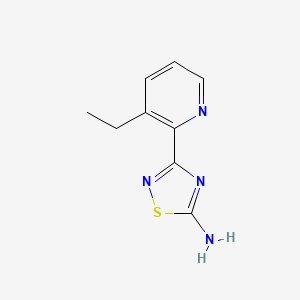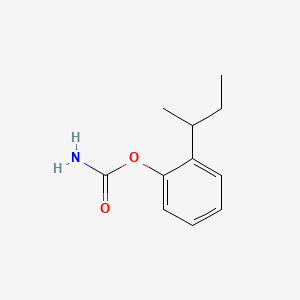
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester is a versatile compound widely used in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique properties, which make it suitable for a range of applications, including the synthesis of polymers and hydrogels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester can be synthesized through free radical polymerization. This process involves the polymerization of 2-(dimethylamino)ethyl methacrylate and methacrylic acid. The reaction is typically carried out in an aqueous solution, where the substrate, such as a stainless steel mesh, is coated with the resulting super-hydrophilic hydrogel film .
Industrial Production Methods: In industrial settings, the compound is often produced using atom transfer radical polymerization (ATRP). This method allows for the synthesis of well-defined polymers under mild conditions, such as in bulk at 25°C. The process is solvent-free, making it environmentally friendly and efficient .
Análisis De Reacciones Químicas
Types of Reactions: Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include quaternizing agents for the quaternization of tertiary amine moieties. The reactions are typically carried out under controlled conditions, such as specific pH and temperature ranges .
Major Products Formed: The major products formed from these reactions include quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers. These products exhibit significant antibacterial properties and are used in various applications, including medical and wound care .
Aplicaciones Científicas De Investigación
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester has a wide range of scientific research applications. In chemistry, it is used to synthesize polymers and hydrogels with unique properties, such as thermo and pH dual-controllable oil/water separation materials . In biology and medicine, the compound is used to develop antibacterial agents and gene therapy vectors . In industry, it is used to create durable materials for electronics, medical devices, and surface coatings .
Mecanismo De Acción
The mechanism of action of methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester involves the formation of stable complexes with DNA and other biological molecules. The compound’s molecular targets include bacterial cell membranes, where it exerts its antibacterial effects by disrupting membrane integrity . The pathways involved in its action include the polymerization and quaternization of tertiary amine moieties, which enhance its antimicrobial properties .
Comparación Con Compuestos Similares
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester is unique compared to other similar compounds due to its dual functionality and versatility. Similar compounds include poly(2-(dimethylamino)ethyl methacrylate) and other methacrylate ester derivatives . These compounds share some properties but differ in their specific applications and reactivity.
Conclusion
This compound is a highly versatile compound with numerous applications in various fields. Its unique properties and ability to undergo various chemical reactions make it an essential component in the synthesis of advanced materials and biomedical applications.
Propiedades
Número CAS |
21476-57-3 |
|---|---|
Fórmula molecular |
C11H22N2O2 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
1,3-bis(dimethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)11(14)15-10(7-12(3)4)8-13(5)6/h10H,1,7-8H2,2-6H3 |
Clave InChI |
AUBDFVCIDMEAKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC(CN(C)C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



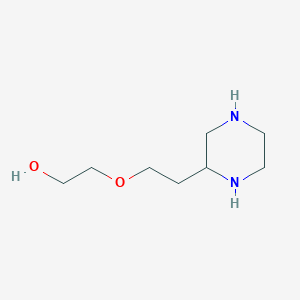
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)
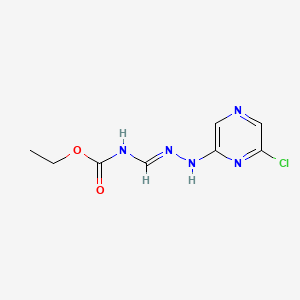
![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
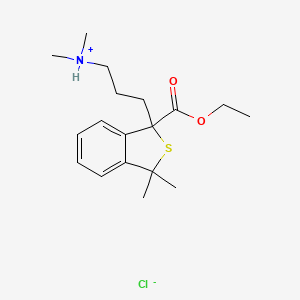
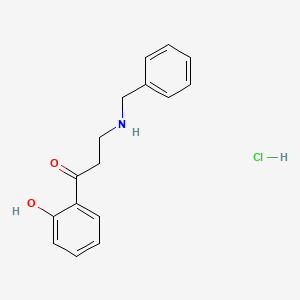
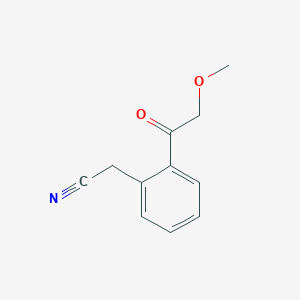
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)
